molecular formula C14H14O5 B1361613 Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate CAS No. 5614-82-4

Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate

Cat. No.: B1361613
CAS No.: 5614-82-4
M. Wt: 262.26 g/mol
InChI Key: FPDRQKTUWRSVPL-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are a group of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the coumarin derivative attacks the carbon atom of the ethyl chloroacetate, resulting in the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-7-yloxy moiety can interact with biological macromolecules such as proteins and nucleic acids, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other coumarin derivatives, such as:

Properties

IUPAC Name

ethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-17-14(16)8-18-10-4-5-11-9(2)6-13(15)19-12(11)7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDRQKTUWRSVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289518
Record name ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5614-82-4
Record name NSC61738
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate in the synthesis of formazan derivatives, and what is the significance of this research?

A: this compound serves as a crucial intermediate in the multi-step synthesis of formazan derivatives from coumarin. [] The research aims to synthesize new compounds with potential antibacterial activity, particularly against resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus. []

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